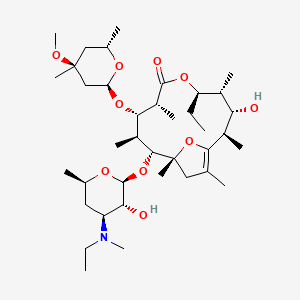
Bétonicine
Vue d'ensemble
Description
La bétonicine est un produit naturel largement étudié pour ses propriétés pharmacologiques. Ce composé se retrouve dans les plantes de la famille des Lamiacées, y compris l'herbe populaire Betonica officinalis . La this compound est connue pour sa large gamme de bioactivités, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses . Chimiquement, il s'agit d'un amide d'acide hydroxycinnamique de formule C7H13NO3 .
Applications De Recherche Scientifique
Betonicine has numerous scientific research applications across various fields:
Chemistry: Used as a model compound for studying hydroxycinnamic acid amides and their derivatives.
Biology: Investigated for its role in plant stress responses and as a cell protectant.
Medicine: Explored for its anti-inflammatory, antioxidant, and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
Betonicine is a natural product found in plants of the Lamiaceae family, including the popular herb, Betonica officinalis . It is a hydroxycinnamic acid amide with the chemical formula C7H13NO3 . This compound has been extensively researched for its pharmacological properties and is known to possess a wide range of bioactivities .
Target of Action
Betonicine’s primary targets are pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in lipopolysaccharide-stimulated macrophages . These cytokines play a crucial role in the body’s immune response to infection and injury.
Mode of Action
Betonicine interacts with its targets by inhibiting the production of pro-inflammatory cytokines . This interaction results in a reduction of inflammation, making betonicine a potent anti-inflammatory agent .
Biochemical Pathways
Betonicine affects several biochemical pathways. It has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting potent antioxidant activity . Furthermore, betonicine protects against oxidative damage to cells by upregulating the expression of cellular antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT) .
Result of Action
The molecular and cellular effects of betonicine’s action are diverse. Its anti-inflammatory activity results in a reduction of inflammation in various conditions . Its antioxidant activity helps prevent oxidative stress-related diseases . Additionally, betonicine has been shown to possess anti-cancer activity against a variety of cancer cells by inducing apoptosis (programmed cell death) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of betonicine. For instance, betonicine has been shown to protect Bacillus subtilis against extremes in osmolarity and growth temperatures . This suggests that betonicine’s effectiveness may vary depending on the environmental conditions.
Analyse Biochimique
Biochemical Properties
Betonicine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes, proteins, and other biomolecules. It has been observed to interact with the enzyme proline dehydrogenase, which catalyzes the oxidation of proline to pyrroline-5-carboxylate. Betonicine acts as an osmoprotectant, helping cells to maintain osmotic balance under stress conditions . Additionally, betonicine has been shown to interact with various proteins involved in cell signaling pathways, influencing cellular responses to environmental changes .
Cellular Effects
Betonicine exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, betonicine has been shown to enhance the expression of stress-responsive genes, thereby promoting cell survival under adverse conditions . Moreover, betonicine affects cellular metabolism by altering the flux of metabolites through key metabolic pathways, such as the tricarboxylic acid cycle and glycolysis .
Molecular Mechanism
The molecular mechanism of betonicine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Betonicine binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This leads to the activation of transcription factors that regulate the expression of target genes involved in stress response and metabolic regulation . Additionally, betonicine has been shown to inhibit the activity of certain enzymes, such as proline dehydrogenase, thereby modulating metabolic flux and cellular energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of betonicine have been observed to change over time. Betonicine exhibits stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have shown that betonicine can have sustained effects on cellular function, including enhanced stress tolerance and improved metabolic efficiency . The temporal dynamics of betonicine’s effects may vary depending on the specific experimental setup and conditions.
Dosage Effects in Animal Models
The effects of betonicine vary with different dosages in animal models. At low doses, betonicine has been found to promote cell survival and enhance stress tolerance without causing any adverse effects . At high doses, betonicine may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of betonicine are maximized at intermediate doses, while higher doses result in diminishing returns and potential toxicity.
Metabolic Pathways
Betonicine is involved in several metabolic pathways, including the proline metabolism pathway. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, influencing the conversion of proline to other metabolites . Betonicine also affects metabolic flux by modulating the activity of key enzymes in the tricarboxylic acid cycle and glycolysis, thereby impacting overall cellular energy production and metabolic homeostasis .
Transport and Distribution
Betonicine is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria . The transport and distribution of betonicine are influenced by its chemical properties, including its hydrophilicity and charge . Additionally, betonicine’s interaction with transporters and binding proteins can affect its localization and accumulation within cells.
Subcellular Localization
Betonicine exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize to the cytoplasm, mitochondria, and other organelles involved in metabolic processes . The subcellular localization of betonicine is regulated by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for betonicine’s role in modulating cellular metabolism and stress response .
Méthodes De Préparation
La bétonicine peut être extraite des plantes en utilisant diverses méthodes, notamment l'extraction par solvant, la lixiviation et l'extraction assistée par micro-ondes . Les voies de synthèse de la this compound impliquent l'utilisation de dérivés d'acide hydroxycinnamique et d'amines dans des conditions de réaction spécifiques . Les méthodes de production industrielle se concentrent sur l'optimisation de ces procédés d'extraction et de synthèse pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
La bétonicine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'acide hydroxycinnamique et des amides .
Applications de la recherche scientifique
La this compound a de nombreuses applications de recherche scientifique dans divers domaines :
Chimie : Utilisé comme composé modèle pour étudier les amides d'acide hydroxycinnamique et leurs dérivés.
Biologie : Étudié pour son rôle dans les réponses au stress des plantes et en tant que protecteur cellulaire.
Médecine : Exploré pour ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses.
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques.
Mécanisme d'action
La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle inhibe la production de cytokines pro-inflammatoires telles que l'interleukine-6 et le facteur de nécrose tumorale alpha . Elle piège également les radicaux libres et augmente l'expression des enzymes antioxydantes cellulaires telles que la superoxyde dismutase et la catalase . De plus, la this compound induit l'apoptose dans les cellules cancéreuses en activant des voies apoptotiques spécifiques .
Comparaison Avec Des Composés Similaires
La bétonicine est structurellement similaire à d'autres amides d'acide hydroxycinnamique, tels que la caféoylputrescine et la féruloyltyramine . elle est unique en raison de la présence d'un groupement isovaléryl, qui contribue à ses propriétés pharmacologiques distinctes . Les composés similaires comprennent :
Caféoylputrescine : Connue pour ses propriétés antioxydantes.
Féruloyltyramine : Exhibe des activités anti-inflammatoires et antioxydantes.
La structure et les bioactivités uniques de la this compound en font un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
IUPAC Name |
(2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNWAHDYFVYIKH-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC(CC1C(=O)[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(C[C@@H](C[C@H]1C(=O)[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965830 | |
| Record name | 4-Hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betonicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
515-25-3 | |
| Record name | Betonicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betonicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-trans)-2-carboxylato-4-hydroxy-1,1-dimethylpyrrolidinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETONICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA654632Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Betonicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 °C | |
| Record name | Betonicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















